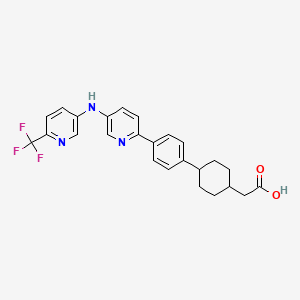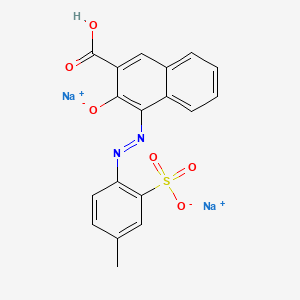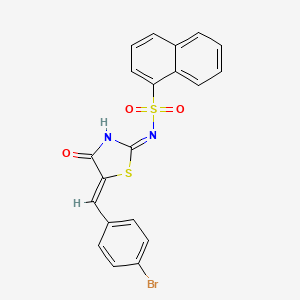
Pradigastat
Vue d'ensemble
Description
Méthodes De Préparation
LCQ908 est synthétisé par le biais d'une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation de la structure principale suivie de l'introduction de groupes fonctionnels. La production industrielle de LCQ908 implique l'optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés. Le composé est souvent préparé sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) pour une utilisation ultérieure .
Analyse Des Réactions Chimiques
LCQ908 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de LCQ908 peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .
Applications de recherche scientifique
LCQ908 a été étudié de manière approfondie pour ses applications thérapeutiques potentielles. Il a montré un potentiel prometteur dans le traitement des maladies métaboliques telles que l'obésité et le diabète de type 2 en inhibant DGAT1 et en réduisant les niveaux de triglycérides. De plus, LCQ908 a été étudié pour ses effets sur les troubles du métabolisme des lipides, notamment le syndrome de chylomicronémie familiale. Des essais cliniques ont démontré son efficacité pour réduire les triglycérides et améliorer les paramètres métaboliques chez les patients .
Mécanisme d'action
LCQ908 exerce ses effets en inhibant l'activité de DGAT1, une enzyme impliquée dans la synthèse des triglycérides. En bloquant DGAT1, LCQ908 réduit la formation de triglycérides, ce qui entraîne une diminution de l'accumulation de lipides dans les tissus. Ce mécanisme d'action fait de LCQ908 un agent thérapeutique précieux pour la prise en charge des maladies métaboliques associées à des niveaux élevés de triglycérides .
Applications De Recherche Scientifique
LCQ908 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of metabolic diseases such as obesity and type 2 diabetes by inhibiting DGAT1 and reducing triglyceride levels. Additionally, LCQ908 has been investigated for its effects on lipid metabolism disorders, including familial chylomicronemia syndrome. Clinical trials have demonstrated its efficacy in lowering triglycerides and improving metabolic parameters in patients .
Mécanisme D'action
LCQ908 exerts its effects by inhibiting the activity of DGAT1, an enzyme involved in triglyceride synthesis. By blocking DGAT1, LCQ908 reduces the formation of triglycerides, leading to decreased lipid accumulation in tissues. This mechanism of action makes LCQ908 a valuable therapeutic agent for managing metabolic diseases associated with elevated triglyceride levels .
Comparaison Avec Des Composés Similaires
LCQ908 est unique parmi les inhibiteurs de DGAT1 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent d'autres inhibiteurs de DGAT1 tels que 4a et Yhhu2407. Ces composés partagent un mécanisme d'action similaire mais peuvent différer par leur structure chimique, leur puissance et leurs propriétés pharmacocinétiques. LCQ908 se distingue par sa biodisponibilité orale et son efficacité en milieu clinique .
Références
Propriétés
IUPAC Name |
2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALXAKNHIROPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026085 | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956136-95-1, 956136-98-4 | |
| Record name | Pradigastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradigastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRADIGASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)












